2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BQ-123 and is a selective endothelin A receptor antagonist.
Wirkmechanismus
BQ-123 selectively blocks the endothelin A receptor, which is responsible for vasoconstriction and smooth muscle proliferation. By blocking this receptor, BQ-123 can reduce blood pressure and improve blood flow in various organs. Additionally, BQ-123 has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
BQ-123 has been shown to have significant effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. It also has anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases. BQ-123 has also been shown to have potential applications in cancer treatment, as endothelin signaling pathways have been implicated in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BQ-123 is its selectivity for the endothelin A receptor, which minimizes the risk of off-target effects. However, the synthesis of BQ-123 is a complex process that requires expertise in organic chemistry, which can limit its availability for lab experiments. Additionally, the use of BQ-123 in animal studies may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of BQ-123. One potential application is in the treatment of pulmonary hypertension, as BQ-123 has been shown to improve pulmonary vascular resistance. Additionally, BQ-123 may have potential applications in cancer treatment, as endothelin signaling pathways have been implicated in tumor growth and metastasis. Further research is needed to fully understand the potential therapeutic applications of BQ-123 and to optimize its use in clinical settings.
Synthesemethoden
BQ-123 is synthesized through a multi-step process involving the reaction of 4-benzo[g]quinoline with piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of BQ-123 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and heart failure. It is also being investigated for its role in cancer treatment, as endothelin signaling pathways have been implicated in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-23(2)9-10-24-11-13-25(14-12-24)21-7-8-22-20-16-18-6-4-3-5-17(18)15-19(20)21/h3-8,15-16H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSOYXTYHXYAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C2=CC=NC3=CC4=CC=CC=C4C=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.